molecular formula C12H16INO B1603840 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine CAS No. 554430-67-0

1-(2-(4-Iodophenoxy)ethyl)pyrrolidine

Cat. No.: B1603840
CAS No.: 554430-67-0
M. Wt: 317.17 g/mol
InChI Key: CWRJPBXIVVHQOC-UHFFFAOYSA-N
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Description

1-(2-(4-Iodophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C12H16INO It consists of a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenoxy group substituted with an iodine atom at the para position

Scientific Research Applications

1-(2-(4-Iodophenoxy)ethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on the specific compound and its biological targets. Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Future Directions

Pyrrolidine compounds, including “1-(2-(4-Iodophenoxy)ethyl)pyrrolidine”, hold promise in the field of drug discovery due to their wide range of biological activities . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine typically involves the reaction of 4-iodophenol with 2-bromoethylamine hydrobromide to form 2-(4-iodophenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Iodophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the pyrrolidine ring can be reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Various substituted phenoxyethylpyrrolidines.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Coupling: Complex organic molecules with extended conjugation or additional functional groups.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.

    Phenoxyethylamines: Compounds with a phenoxy group attached to an ethylamine chain, used in various chemical and biological applications.

    Iodophenols: Phenols substituted with an iodine atom, used in organic synthesis and as intermediates in the production of pharmaceuticals.

Uniqueness

1-(2-(4-Iodophenoxy)ethyl)pyrrolidine is unique due to the combination of its structural features: the pyrrolidine ring, the phenoxy group, and the iodine atom. This combination imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRJPBXIVVHQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620810
Record name 1-[2-(4-Iodophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554430-67-0
Record name 1-[2-(4-Iodophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 22 g (100 mmol) 4-iodophenol, 17 g (100 mmol) 1-(2-chloro-ethyl)-pyrrolidine (used as the hydrochloride) and 55.3 g (400 mmol) K2CO3 in 400 mL DMF is stirred for 48 h at RT. The solvent is evaporated down i.vac., the residue is combined with water, the aqueous phase exhaustively extracted with EtOAc, the combined organic phases are washed with saturated, aqueous NaCl solution and dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified on silica gel (EtOAc/MeOH/NH3 85:15:1.5).
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
55.3 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A reaction mixture of 44 g (0.2 mol) 4-iodophenol, 34 g (0.2 mol) 1-(2-chloro-ethyl)-pyrrolidine-hydrochloride, 110.56 g (0.8 mol) K2CO3 and 800 mL DMF is stirred for 48 h at RT. The reaction mixture is filtered and the filtrate is evaporated down. The residue is taken up in water and extracted with EtOAc. The organic phase is extracted with saturated NaCl solution and dried over Na2SO4. The purification is carried out by column chromatography on silica gel (EtOAc/MeOH/NH3 85:15:1.5).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
110.56 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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